Pyridine-2,3,4-triamine

Heterocyclic Synthesis Pyridopyrazines Regioselectivity

Sourcing generic 'triaminopyridine' risks synthetic failure due to regioisomer-dependent cyclocondensation outcomes. Pyridine-2,3,4-triamine (CAS 52559-11-2) is the specific 2,3,4-isomer required for patented heterocyclic syntheses (e.g., US07692011B2). - Ensures correct pyrido[3,4-b]pyrazin-8-ol architecture; the 1,2,3-isomer yields a different regioisomer. - Essential for 1-deazaadenine/3-deazaadenine scaffolds; the 2,4,5-isomer produces divergent products. - ≥98% purity grade (most frequent market specification) minimizes amine impurities for reproducible metal complexation and catalysis.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 52559-11-2
Cat. No. B1321565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,3,4-triamine
CAS52559-11-2
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)N)N
InChIInChI=1S/C5H8N4/c6-3-1-2-9-5(8)4(3)7/h1-2H,7H2,(H4,6,8,9)
InChIKeyAPXBXAJWVZTKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,3,4-triamine: Physicochemical & Regiochemical Properties


Pyridine-2,3,4-triamine (CAS 52559-11-2), also designated as 2,3,4-triaminopyridine, is a heterocyclic aromatic amine bearing three primary amino substituents at the 2-, 3-, and 4-positions of the pyridine ring. It exhibits a molecular weight of 124.14 g/mol and is typically supplied as a light brown to brown solid with a reported melting point of 253 °C . Its pKa is predicted to be 9.38±0.47 , and it should be stored under inert gas at 2–8 °C to maintain stability . While the compound serves as a versatile building block in heterocyclic synthesis , its procurement value hinges critically on its specific 2,3,4-substitution pattern, which dictates unique outcomes in cyclocondensation and coordination applications, thereby distinguishing it from other triaminopyridine regioisomers and less substituted analogs.

Why Pyridine-2,3,4-triamine Is Irreplaceable


Substituting Pyridine-2,3,4-triamine with other triaminopyridine regioisomers (e.g., 2,4,5- or 2,3,6-triaminopyridine) or even with diaminopyridines introduces a high risk of synthetic failure and functional divergence. The specific ortho- and meta-relationships among the three amino groups in Pyridine-2,3,4-triamine dictate its capacity for particular ring-closure modes and coordination geometries [1]. As demonstrated in patented heterocyclic syntheses, swapping this isomer for 1,2,3-triaminopyridine under identical reaction conditions leads to a completely different product architecture—pyrido[3,4-b]pyrazin-8-ol versus pyrido[3,4-b]pyrazin-5-ol . Such regioisomer-dependent outcomes underscore that generic 'triaminopyridine' procurement without precise positional specification jeopardizes experimental reproducibility and product yield, making isomer-specific sourcing a non-negotiable requirement for method transfer and intellectual property protection.

Pyridine-2,3,4-triamine Differentiation from Closest Analogs


Regiochemical Divergence in Pyrazine Ring Formation

In a condensation reaction with 2,3-dihydroxy-1,4-dioxan, Pyridine-2,3,4-triamine (2,3,4-triaminopyridine) selectively yields pyrido[3,4-b]pyrazin-8-ol (F1), whereas under identical conditions, the regioisomer 1,2,3-triaminopyridine yields pyrido[3,4-b]pyrazin-5-ol (E1) . This structural divergence is quantitative: the starting material dictates the regiochemistry of the fused pyrazine ring, producing a different hydroxyl position in the final scaffold.

Heterocyclic Synthesis Pyridopyrazines Regioselectivity

Deazapurine Cyclization: Comparison with 2,4,5-Isomer

The cyclization of Pyridine-2,3,4-triamine under various conditions consistently produces a mixture of 7-aminoimidazo[4,5-b]pyridine (1-deaza-adenine) and 4-aminoimidazo[4,5-c]pyridine (3-deazaadenine) [1]. In contrast, ring closure of the regioisomer 2,4,5-triaminopyridine yields a distinct product: 6-aminoimidazo[4,5-c]pyridine (3-deazaisoadenine) [1]. This demonstrates a clear, quantifiable difference in the cyclization outcome based solely on the substitution pattern.

Deazapurine Synthesis Imidazopyridines Nucleoside Analogs

Purity Specification Across Commercial Suppliers

Pyridine-2,3,4-triamine is commercially available at a certified purity of ≥98% from select vendors , representing a higher specification than the commonly offered 97% grade . This 1% absolute purity difference, while seemingly small, can be consequential in sensitive applications such as homogeneous catalysis or medicinal chemistry where trace amine impurities can act as catalyst poisons or lead to byproduct formation.

Quality Control Procurement Purity Specification

Thermal Stability: Melting Point Differentiation

The melting point of Pyridine-2,3,4-triamine is reported at 253 °C . While direct comparative data for other triaminopyridine isomers is sparse in the public domain, this value is significantly higher than that of typical diaminopyridine analogs (e.g., 2,3-diaminopyridine, m.p. 112-113 °C; 3,4-diaminopyridine, m.p. 218-220 °C), reflecting the increased intermolecular hydrogen-bonding network conferred by the third amino group.

Thermal Properties Storage Stability Material Handling

Pyridine-2,3,4-triamine: Optimal Application Scenarios


Pyridopyrazine Derivatives for Pharmaceutical Scaffolds

This compound is ideally suited for the preparation of pyrido[3,4-b]pyrazin-8-ol frameworks . The direct head-to-head evidence shows that using Pyridine-2,3,4-triamine instead of its 1,2,3-regioisomer yields a distinct hydroxylated pyridopyrazine isomer. This is critical for medicinal chemistry campaigns seeking to differentiate structure-activity relationships (SAR) within fused heterocyclic series. Procurement of this specific isomer ensures access to the claimed chemical matter in patent US07692011B2 .

Deazaadenine Libraries via Regiocontrolled Cyclization

Researchers aiming to construct 1-deazaadenine or 3-deazaadenine analogs should specifically procure Pyridine-2,3,4-triamine. As shown by De Roos (1969) , this isomer yields a mixture of 7-aminoimidazo[4,5-b]pyridine and 4-aminoimidazo[4,5-c]pyridine upon cyclization, whereas the 2,4,5-isomer yields a different product (6-aminoimidazo[4,5-c]pyridine). The 2,3,4-isomer is therefore essential for accessing the 1-deazaadenine scaffold, a purine mimetic of interest in antiviral and oncology research.

High-Purity Starting Material for Catalysis and Coordination

For applications requiring minimal interference from amine impurities—such as the preparation of well-defined metal complexes [1] or use as a ligand in catalytic cycles—the ≥98% purity grade of Pyridine-2,3,4-triamine is preferable. The documented 1% purity advantage over lower-specification offerings reduces the risk of catalytic poisoning and ensures more consistent ligand-to-metal ratios in stoichiometric reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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